molecular formula C14H17BrO3 B1293225 8-(3-Bromophenyl)-8-oxooctanoic acid CAS No. 898787-92-3

8-(3-Bromophenyl)-8-oxooctanoic acid

Cat. No.: B1293225
CAS No.: 898787-92-3
M. Wt: 313.19 g/mol
InChI Key: SCDJZRUEXCGRND-UHFFFAOYSA-N
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Description

8-(3-Bromophenyl)-8-oxooctanoic acid is an organic compound characterized by the presence of a bromophenyl group attached to an oxooctanoic acid chain

Mechanism of Action

Target of Action

Compounds with similar structures, such as 3-bromo-n-(3-fluorophenyl) benzenesulfonamide , have been used as antibacterial drugs, suggesting that the compound might interact with bacterial proteins or enzymes

Mode of Action

The suzuki–miyaura (sm) cross-coupling reaction , which is a common reaction involving organoboron compounds, might provide some insights. In the SM reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium . This suggests that 8-(3-Bromophenyl)-8-oxooctanoic acid might interact with its targets through similar mechanisms.

Biochemical Pathways

The compound might be involved in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (a3b and a2b2) phthalocyanines and phthalocyanine-fullerene dyads . These are complex organic compounds with potential applications in various fields, including medicine and materials science.

Pharmacokinetics

A study on a similar compound, 1-(3’-bromophenyl)-heliamine, provides some insights . The maximum concentration (Cmax) of 1-(3’-bromophenyl)-heliamine reached 1.00 ± 0.45 h after oral administration, suggesting that this compound might have similar ADME properties.

Result of Action

Given its potential role in the synthesis of complex organic compounds , it might contribute to the formation of new chemical bonds and structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a bromophenylboronic acid with an oxooctanoic acid derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or water.

Industrial Production Methods

Industrial production of 8-(3-Bromophenyl)-8-oxooctanoic acid may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process may include continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

8-(3-Bromophenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

8-(3-Bromophenyl)-8-oxooctanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Bromophenyl)propionic acid: Similar structure but with a shorter carbon chain.

    2-(3-Bromophenyl)acetic acid: Contains a bromophenyl group attached to an acetic acid moiety.

    4-(3-Bromophenyl)butanoic acid: Another analog with a different carbon chain length.

Uniqueness

8-(3-Bromophenyl)-8-oxooctanoic acid is unique due to its specific carbon chain length and the presence of both a bromophenyl group and an oxo group. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

8-(3-bromophenyl)-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO3/c15-12-7-5-6-11(10-12)13(16)8-3-1-2-4-9-14(17)18/h5-7,10H,1-4,8-9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDJZRUEXCGRND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645261
Record name 8-(3-Bromophenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898787-92-3
Record name 3-Bromo-η-oxobenzeneoctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898787-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(3-Bromophenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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